Isoquinolinecarboxylic acid, 5,6,7,8-tetrahydrodimethyl-, ethyl ester
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Overview
Description
Isoquinolinecarboxylic acid, 5,6,7,8-tetrahydrodimethyl-, ethyl ester is a chemical compound with the molecular formula C14H19NO2 It is a derivative of isoquinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isoquinolinecarboxylic acid, 5,6,7,8-tetrahydrodimethyl-, ethyl ester typically involves the esterification of isoquinolinecarboxylic acid with ethanol. The reaction is often catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions usually include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of advanced purification techniques such as distillation and crystallization ensures the production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Isoquinolinecarboxylic acid, 5,6,7,8-tetrahydrodimethyl-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group into an alcohol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various derivatives with different functional groups .
Scientific Research Applications
Isoquinolinecarboxylic acid, 5,6,7,8-tetrahydrodimethyl-, ethyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Isoquinolinecarboxylic acid, 5,6,7,8-tetrahydrodimethyl-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
Isoquinoline-5-carboxylic acid: Another derivative of isoquinoline with similar structural features.
2-ethyl-1,2,3,4-tetrahydroisoquinolinecarboxylic acid: A related compound with slight variations in its chemical structure.
Uniqueness
Isoquinolinecarboxylic acid, 5,6,7,8-tetrahydrodimethyl-, ethyl ester is unique due to its specific ester functional group and tetrahydrodimethyl substitution pattern. These structural features confer distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
61112-33-2 |
---|---|
Molecular Formula |
C14H19NO2 |
Molecular Weight |
233.31 g/mol |
IUPAC Name |
ethyl 3,4-dimethyl-5,6,7,8-tetrahydroisoquinoline-1-carboxylate |
InChI |
InChI=1S/C14H19NO2/c1-4-17-14(16)13-12-8-6-5-7-11(12)9(2)10(3)15-13/h4-8H2,1-3H3 |
InChI Key |
YEUUJQSFLNFDIN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC(=C(C2=C1CCCC2)C)C |
Origin of Product |
United States |
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